1-Chloro-1,2,2,3,3-pentafluoropropane
Overview
Description
1-Chloro-1,2,2,3,3-pentafluoropropane is a halogenated hydrocarbon with the molecular formula C3H2ClF5. It is a derivative of propane where five hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a chlorine atom. This compound is known for its stability and unique chemical properties, making it useful in various industrial and scientific applications .
Preparation Methods
1-Chloro-1,2,2,3,3-pentafluoropropane can be synthesized through several methods. One common synthetic route involves the fluorination of 1-chloro-3,3,3-trifluoropropene using hydrogen fluoride (HF) in the presence of a catalyst. This reaction typically occurs in the vapor phase at elevated temperatures . Industrial production methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield .
Chemical Reactions Analysis
1-Chloro-1,2,2,3,3-pentafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Dehydrohalogenation: This reaction involves the elimination of hydrogen chloride (HCl) to form unsaturated compounds.
Common reagents used in these reactions include strong bases for dehydrohalogenation and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-1,2,2,3,3-pentafluoropropane has several scientific research applications:
Biology and Medicine: Its stability and non-reactivity make it useful in certain biological assays and medical applications, although specific uses in these fields are less documented.
Mechanism of Action
The mechanism of action of 1-Chloro-1,2,2,3,3-pentafluoropropane largely depends on its chemical reactivity. In substitution reactions, the chlorine atom is typically the site of nucleophilic attack, leading to the formation of new compounds. The molecular targets and pathways involved are primarily related to its interactions with other chemicals rather than biological systems .
Comparison with Similar Compounds
1-Chloro-1,2,2,3,3-pentafluoropropane can be compared with other halogenated hydrocarbons such as:
1,1,1,3,3-pentafluoropropane: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
1,1,2,2,3-pentafluoropropane: Another fluorinated propane derivative with different reactivity due to the position of fluorine atoms.
1,1,1,2,2-pentafluoropropane: Used as a refrigerant and blowing agent, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-chloro-1,2,2,3,3-pentafluoropropane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5/c4-1(5)3(8,9)2(6)7/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSNEEBOGAOVIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)Cl)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870748 | |
Record name | 1-Chloro-1,2,2,3,3-pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.49 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679-99-2 | |
Record name | 1-Chloro-1,2,2,3,3-pentafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=679-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-1,2,2,3,3-pentafluoropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000679992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-1,2,2,3,3-pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CHLORO-1,2,2,3,3-PENTAFLUOROPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K16AZ319E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.